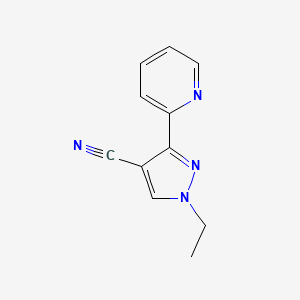
N-(tétrahydro-2H-pyran-4-yl)-2-chloro-N-méthylbutanamide
Vue d'ensemble
Description
2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de produits naturels
Le composé est utilisé comme intermédiaire clé dans la synthèse d'analogues de produits naturels. Son incorporation dans des molécules complexes est cruciale en raison du motif structurel qu'il fournit, qui est couramment trouvé dans de nombreux produits naturels . Cette application est significative dans le domaine de la chimie médicinale où les analogues de produits naturels sont souvent recherchés pour leurs propriétés thérapeutiques potentielles.
Développement de nouvelles méthodologies de synthèse
Les chercheurs exploitent la structure unique de ce composé pour développer de nouvelles méthodologies de synthèse. Le système cyclique 2H-pyran, auquel appartient le composé, est un échafaudage polyvalent qui peut subir diverses transformations chimiques, conduisant à la création de nouveaux composés .
Études de tautomérie de valence
Le composé est utilisé dans des études explorant la tautomérie de valence—un phénomène où le composé peut exister sous deux formes différentes en raison du mouvement des électrons au sein de la molécule. Comprendre cela peut conduire à des informations sur la réactivité et la stabilité des structures chimiques apparentées .
Profilage de l'activité biologique
En raison de la présence du cycle 2H-pyran, les dérivés de ce composé sont étudiés pour un large éventail d'activités biologiques. Cela inclut des propriétés antibactériennes, antifongiques et anticancéreuses potentielles, ce qui en fait un composé précieux dans la recherche pharmacologique .
Applications en science des matériaux
En science des matériaux, les dérivés du composé peuvent être utilisés pour modifier les propriétés de surface ou créer de nouveaux matériaux polymères. Le fragment tétrahydro-2H-pyran peut conférer flexibilité et stabilité aux polymères, ce qui est bénéfique pour le développement de matériaux avancés .
Chimie agricole
Le composé trouve des applications en chimie agricole, en particulier dans la synthèse d'agrochimiques. Ses caractéristiques structurelles peuvent être exploitées pour créer des composés ayant des actions spécifiques contre les ravageurs ou pour améliorer la croissance et la protection des plantes .
Catalyse
Ce composé peut agir comme un ligand ou un catalyseur dans diverses réactions chimiques. Sa capacité à se coordonner aux métaux et à influencer les voies réactionnelles est précieuse dans le domaine de la catalyse, où l'efficacité et la sélectivité sont primordiales .
Chimie environnementale
Enfin, en chimie environnementale, les dérivés du composé pourraient être explorés pour leur capacité à interagir avec les polluants ou à agir comme des capteurs pour la surveillance environnementale. La réactivité du système cyclique 2H-pyran en fait un candidat pour le développement de technologies de détection et de remédiation .
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIKWDNCVEIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



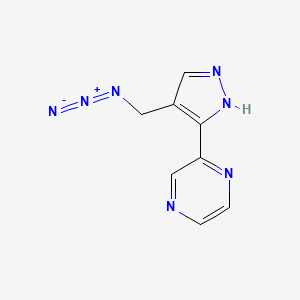
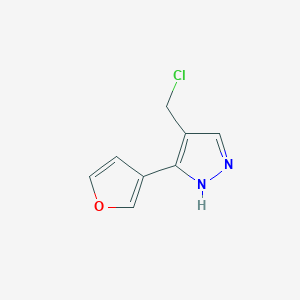
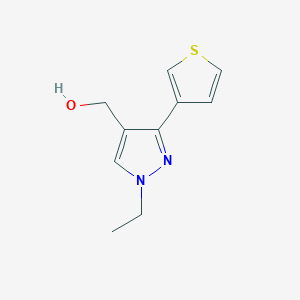
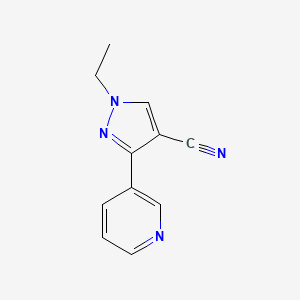
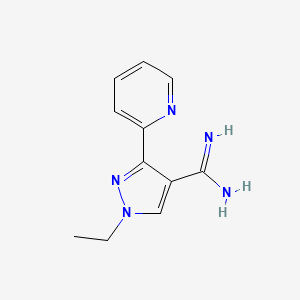
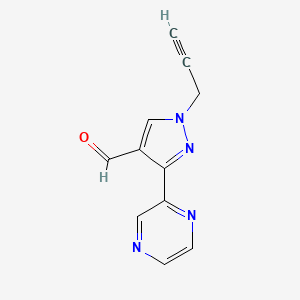
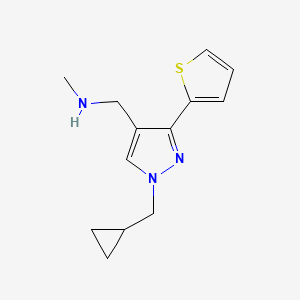


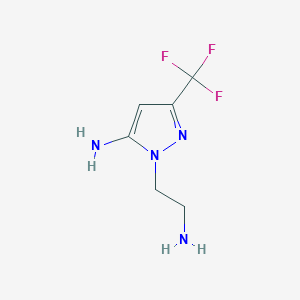
![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

